3-O-Benzyl 17alpha-estradiol
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Overview
Description
3-O-Benzyl 17alpha-estradiol: is a synthetic derivative of 17alpha-estradiol, a minor and weak endogenous steroidal estrogen. This compound is characterized by the addition of a benzyl group at the 3-O position of the estradiol molecule. It is primarily used in biochemical research, particularly in the study of estrogen receptors and their associated pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-O-Benzyl 17alpha-estradiol typically involves the following steps :
Starting Material: 17alpha-estradiol is dissolved in dry acetone.
Base Addition: Potassium carbonate is added to the solution.
Benzylation: Benzyl bromide is carefully added to the mixture at a temperature of 0-10°C.
Reflux: The resulting suspension is stirred for 2 hours at reflux temperature.
Filtration and Crystallization: The suspension is filtered, washed with acetone, and the filtrate is evaporated. The crude product is then crystallized from hexane.
Industrial Production Methods:
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors for the benzylation and crystallization steps.
Chemical Reactions Analysis
Types of Reactions:
3-O-Benzyl 17alpha-estradiol undergoes various chemical reactions, including:
Substitution Reactions: The benzyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the hydroxyl groups on the steroid backbone.
Common Reagents and Conditions:
Benzylation: Benzyl bromide and potassium carbonate in acetone.
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the substituent introduced, various benzyl derivatives can be formed.
Oxidation Products: Oxidized forms of the steroid backbone.
Reduction Products: Reduced forms of the hydroxyl groups.
Scientific Research Applications
3-O-Benzyl 17alpha-estradiol has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of benzylated steroids.
Biology: Investigated for its interactions with estrogen receptors and its effects on cellular pathways.
Medicine: Explored for potential therapeutic applications, particularly in hormone replacement therapy and cancer research.
Mechanism of Action
The mechanism of action of 3-O-Benzyl 17alpha-estradiol involves its interaction with estrogen receptors. Upon binding to these receptors, the compound can modulate gene transcription and influence various cellular processes. The molecular targets include estrogen receptor alpha and beta, which are involved in regulating reproductive and metabolic functions .
Comparison with Similar Compounds
17alpha-Estradiol: The parent compound, which is a weak endogenous estrogen.
17beta-Estradiol: A more potent estrogen with a similar structure but different biological activity.
Estrone: Another estrogenic steroid with distinct physiological effects.
Uniqueness:
3-O-Benzyl 17alpha-estradiol is unique due to the presence of the benzyl group at the 3-O position, which alters its chemical properties and biological activity compared to its parent compound and other similar estrogens .
Properties
IUPAC Name |
(8R,9S,13S,14S,17R)-13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30O2/c1-25-14-13-21-20-10-8-19(27-16-17-5-3-2-4-6-17)15-18(20)7-9-22(21)23(25)11-12-24(25)26/h2-6,8,10,15,21-24,26H,7,9,11-14,16H2,1H3/t21-,22-,23+,24-,25+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTONJCQNAMVMHS-RXFVIIJJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OCC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@H]2O)CCC4=C3C=CC(=C4)OCC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80720653 |
Source
|
Record name | (17alpha)-3-(Benzyloxy)estra-1,3,5(10)-trien-17-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80720653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23880-59-3 |
Source
|
Record name | (17alpha)-3-(Benzyloxy)estra-1,3,5(10)-trien-17-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80720653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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